1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanol
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Overview
Description
1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanol is an organic compound characterized by a dioxane ring substituted with a hydroxyl group and an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanol can be synthesized through the reaction of carbonyl compounds with 1,3-propanediol or 1,2-ethanediol in the presence of a Brönsted or Lewis acid catalyst . The reaction typically involves refluxing toluene with toluenesulfonic acid as a catalyst, allowing for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like lithium aluminum hydride (LiAlH4). The reactions typically occur under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions include various alcohols, carbonyl compounds, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanol has several scientific research applications, including:
Organic Synthesis: It serves as a precursor for the synthesis of more complex organic molecules.
Pharmaceutical Development: The compound’s unique structure makes it a potential candidate for drug development and medicinal chemistry.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with other molecules, influencing their reactivity and stability. Additionally, the dioxane ring structure can participate in various chemical reactions, contributing to the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
2,3-Dimethoxy-2,3-dimethyl-1,4-dioxane: This compound is a useful precursor for cycloaddition reactions and has similar stability and reactivity properties.
1,3-Dioxanes and 1,3-Dioxolanes: These compounds share the dioxane ring structure and are used in various organic synthesis applications.
Uniqueness
1-(3,3-Dimethyl-1,4-dioxan-2-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1-(3,3-dimethyl-1,4-dioxan-2-yl)ethanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O3/c1-6(9)7-8(2,3)11-5-4-10-7/h6-7,9H,4-5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHGMEVODGZZIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(OCCO1)(C)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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